molecular formula C7H5BrClIO B3040529 (3-Bromo-5-chloro-2-iodophenyl)methanol CAS No. 213771-19-8

(3-Bromo-5-chloro-2-iodophenyl)methanol

Cat. No.: B3040529
CAS No.: 213771-19-8
M. Wt: 347.37 g/mol
InChI Key: PFWJQDFZIYNJOA-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-2-iodophenyl)methanol (CAS 213771-19-8) is a high-value, tri-halogenated chemical building block of interest in advanced organic and medicinal chemistry research. With a molecular formula of C7H5BrClIO and a molecular weight of 347.38 g/mol , this compound serves as a versatile intermediate for constructing complex molecular architectures. Its distinct structure, featuring bromo, chloro, and iodo substituents on a benzylic alcohol core, allows for sequential and site-selective cross-coupling reactions, such as Suzuki and Sonogashira reactions, facilitating the development of pharmaceuticals and functional materials . The physical properties of this compound include a predicted density of 2.3±0.1 g/cm³ and a high boiling point of 372.6±37.0 °C at 760 mmHg , which are characteristic of heavily halogenated aromatics. It is typically stored at 0°C and requires cold-chain transportation to ensure stability . As a key synthetic precursor, this compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this building block to explore new chemical spaces in drug discovery and material science.

Properties

IUPAC Name

(3-bromo-5-chloro-2-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWJQDFZIYNJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Iodophenyl Methanol and Analogous Systems

Direct Halogenation Strategies for Aromatic Nuclei

Direct halogenation offers a straightforward approach to introducing halogen atoms onto an aromatic ring. However, achieving the desired regioselectivity in polysubstituted systems can be challenging.

Regioselective Electrophilic Aromatic Halogenation Approaches to Multi-Halogenated Aromatics

Electrophilic aromatic halogenation is a fundamental reaction for the synthesis of halogenated arenes. wikipedia.org The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of multi-halogenated benzenes, the directing effects of the existing halogens and other functional groups must be carefully considered. Generally, halogens are ortho-, para-directing deactivators. When multiple halogens are present, the position of further substitution is influenced by the combined directing effects and steric hindrance.

For substrates with strongly deactivating groups, harsh reaction conditions are often required, which can lead to a lack of selectivity and the formation of isomeric mixtures. stackexchange.com However, the use of specific catalysts and halogenating agents can enhance regioselectivity. For instance, Lewis acids like AlCl₃, FeCl₃, and FeBr₃ are commonly used to increase the electrophilicity of the halogenating agent. wikipedia.org The choice of solvent can also influence the outcome of the reaction. wikipedia.org In some cases, shape-selective catalysis using zeolites has been employed to achieve para-regioselectivity in halogenation reactions. researchgate.netresearchgate.net

Tandem Oxidation/Halogenation Protocols for Aryl Alcohols

Tandem reactions, which combine multiple transformations in a single operation, offer an efficient approach to complex molecules. acs.org A notable example is the tandem oxidation/halogenation of aryl allylic alcohols under Moffatt-Swern conditions. acs.orgnih.gov This protocol allows for the conversion of aryl allylic alcohols into α-halo-α,β-unsaturated ketones in a single step. acs.org The reaction proceeds through the initial oxidation of the alcohol to the corresponding ketone, followed by halogenation. organic-chemistry.org

The electronic nature of the substituents on the aromatic ring influences the reaction outcome. Electron-poor aromatic rings tend to favor the formation of the halogenated ketone, while electron-donating groups in the ortho or para positions can lead to the formation of allylic halides. acs.orgnih.govorganic-chemistry.org This method provides a valuable route to highly functionalized molecules that can serve as versatile intermediates in further synthetic transformations. acs.org

Functionalization via Organometallic Reactions: Directed Metalation and Lithiation Pathways

Organometallic reactions provide powerful tools for the regioselective functionalization of aromatic rings, overcoming some of the limitations of direct halogenation.

Application of Directed Ortho-Metalation (DoM) with O-Carbamate Directing Groups

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective deprotonation of aromatic compounds. acs.org This method utilizes a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with various electrophiles.

The aryl O-carbamate group, particularly the -OCONEt₂ group, is one of the most powerful DMGs in DoM chemistry. nih.govnih.gov Its strong directing ability allows for the efficient lithiation of the ortho-position, even in the presence of other functional groups. uwindsor.ca This methodology has been widely applied in the synthesis of polysubstituted aromatic compounds. acs.org The strength of the O-carbamate as a DMG has been demonstrated through competition experiments with other directing groups. researchgate.net

Regioselective Alkynylation and Other Electrophilic Quenches of Aryllithium Intermediates

Aryllithium species generated through DoM or halogen-lithium exchange are potent nucleophiles that can react with a wide range of electrophiles. nih.gov This allows for the introduction of various functional groups with high regioselectivity.

One important application is the regioselective alkynylation of aryllithium intermediates. This reaction provides a direct route to aryl alkynes, which are valuable building blocks in organic synthesis. The reaction of an aryllithium with an appropriate alkynylating agent, such as an alkynyl halide or a protected alkyne, leads to the formation of the desired product. thieme-connect.denih.gov The choice of organometallic reagent and reaction conditions can be crucial for achieving high regioselectivity, as demonstrated in the alkynylation of 1,3-bis(boronic) esters where different organometallic reagents led to distinct regiochemical outcomes. thieme-connect.de Besides alkynylation, aryllithiums can be quenched with a plethora of other electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a diverse array of functionalities. nih.gov

Exploitation of Halogen Dance Rearrangements in Polyhalogenated Arenes

The halogen dance is a base-catalyzed rearrangement reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgnucleos.com This intriguing transformation is driven by thermodynamics, proceeding towards the most stable aryl anion intermediate. wikipedia.org The mechanism typically involves deprotonation of the aromatic ring to form an aryl anion, followed by a series of intermolecular halogen and proton transfer steps. whiterose.ac.uk

This rearrangement can be a powerful tool for the synthesis of halogenated aromatic isomers that are difficult to access through conventional methods. clockss.org By carefully controlling the reaction conditions, such as the base, solvent, and temperature, the halogen dance can be directed to afford the desired product. scribd.com The aryllithium intermediates generated during the halogen dance can also be trapped with electrophiles, providing a route to further functionalized polyhalogenated arenes. wikipedia.org

Data Tables

Table 1: Regioselectivity in Directed Ortho-Metalation of Substituted Aryl O-Carbamates

EntrySubstituent (DMG)Position of LithiationProduct(s)Regioselectivity
12-Cl3-3-Deutero-2-chloroaryl O-carbamateHigh
24-Cl3-3-Deutero-4-chloroaryl O-carbamateHigh
32-OMe3-3-Deutero-2-methoxyaryl O-carbamateHigh
43-OMe2- and 4-Mixture of 2- and 4-deutero-3-methoxyaryl O-carbamatesModerate
54-OMe3-3-Deutero-4-methoxyaryl O-carbamateHigh

Data synthesized from competitive metalation studies. researchgate.net

Table 2: Tandem Oxidation/Halogenation of Aryl Allylic Alcohols

EntrySubstrateReagentsProductYield (%)
11-Phenylallyl alcoholOxalyl chloride, DMSOα-Chloro-α,β-unsaturated ketone75
21-(4-Nitrophenyl)allyl alcoholOxalyl chloride, DMSOα-Chloro-α,β-unsaturated ketone85
31-(4-Methoxyphenyl)allyl alcoholOxalyl bromide, DMSOα-Bromo-α,β-unsaturated ketone60

Representative examples from studies on Moffatt-Swern type reactions. acs.orgorganic-chemistry.org

Cross-Coupling Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions, often catalyzed by transition metals like palladium, copper, and nickel, are essential for constructing the polysubstituted aromatic frameworks that serve as precursors to compounds like (3-bromo-5-chloro-2-iodophenyl)methanol. wikipedia.orgnobelprize.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. nobelprize.org The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in the synthesis of complex aryl structures.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com This reaction is known for its mild conditions and high tolerance of various functional groups, making it suitable for the synthesis of polyfunctionalized aromatic precursors. researchgate.netresearchgate.net The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com In the context of polyhalogenated substrates, the differing reactivity of halogens (I > Br > Cl) can be exploited to achieve selective couplings. researchgate.netnih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.org This reaction is invaluable for introducing alkynyl moieties into aromatic systems, which can serve as versatile handles for further transformations. researchgate.net Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling can differentiate between various halogen substituents based on their reactivity. wikipedia.org

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersTypical Catalyst SystemKey Features
Suzuki-MiyauraAryl/Vinyl Halide (or Triflate) + Organoboron ReagentPd(0) complex (e.g., Pd(PPh₃)₄), BaseMild conditions, high functional group tolerance, commercially available reagents. researchgate.net
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd(0) complex, Cu(I) salt (co-catalyst), Amine BaseEfficient formation of C(sp²)-C(sp) bonds, creating arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org

Copper-catalyzed reactions are historically significant and continue to be vital for the formation of carbon-heteroatom bonds, particularly aryl-oxygen (C-O) bonds to form compounds like diaryl ethers, which are analogous to the target phenylmethanol system. chim.it The classic Ullmann condensation, which involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a stoichiometric amount of copper at high temperatures, has been refined into more efficient catalytic versions. mdpi.com

Modern copper-catalyzed C-O coupling methods often employ a Cu(I) source and a ligand, which facilitates the reaction under milder conditions. mdpi.comacs.org These advancements have expanded the scope of the reaction to include a wider variety of aryl halides and alcohols, with improved yields and functional group compatibility. nih.gov The mechanism is often proposed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alcohol and subsequent reductive elimination. mdpi.com

Nickel catalysis has emerged as a powerful alternative for C-O bond formation, often enabling the use of less reactive and more abundant aryl chlorides or phenol derivatives like aryl ethers as coupling partners. acs.orgacs.org Nickel catalysts can activate otherwise unreactive C(aryl)–O bonds, for example in anisoles, allowing them to participate in cross-coupling reactions. acs.org

Recent developments have demonstrated that nickel catalysts, in combination with specific ligands, can facilitate the cross-coupling of aryl iodides with benzylic acetals to form dialkyl ethers under mild, base-free conditions. nih.govnih.govprinceton.edu This approach involves the generation of an α-oxy radical that participates in the nickel-catalyzed cycle. nih.govprinceton.edu Such strategies highlight the unique reactivity of nickel and its potential for constructing complex molecules with C-O linkages.

The synthesis of a specific isomer like this compound from a polyhalogenated precursor relies heavily on site-selective functionalization. nih.govnih.gov In substrates containing multiple different halogens, the inherent reactivity differences can be exploited to control the reaction site. researchgate.net For palladium-catalyzed cross-coupling reactions, the general order of reactivity for C-X bond activation is C-I > C-Br > C-Cl. researchgate.netnih.gov

This reactivity gradient allows for the sequential functionalization of a polyhalogenated arene. For instance, a Suzuki or Sonogashira reaction can be performed selectively at the C-I bond of a bromo-chloro-iodobenzene derivative while leaving the C-Br and C-Cl bonds intact for subsequent transformations. nih.govwikipedia.org The selectivity can be further tuned by the choice of palladium catalyst, ligands, base, and solvent. nih.govnih.gov In cases with identical halogens, selectivity is governed by more subtle electronic and steric effects, or through the use of directing groups. nih.govthieme-connect.com

Table 2: Factors Influencing Site-Selectivity in Polyhalogenated Arenes
FactorDescriptionExample
Halogen IdentityThe C-X bond strength and propensity for oxidative addition varies significantly (I > Br > Cl > F). nih.govIn a bromo-iodobenzene, Suzuki coupling will occur preferentially at the C-I position. wikipedia.org
Catalyst/Ligand SystemThe steric and electronic properties of the catalyst and its ligands can influence which C-X bond is activated. nih.govnih.govBulky phosphine (B1218219) ligands can favor oxidative addition at less sterically hindered positions. nih.gov
Electronic EffectsElectron-withdrawing or -donating groups on the ring can influence the electrophilicity of the carbon atoms, affecting the rate of oxidative addition. nih.govA nitro group will activate ortho and para C-X bonds towards reaction. nih.gov
Reaction ConditionsTemperature, solvent, and the nature of the base can be optimized to favor one reaction pathway over another. researchgate.netLower temperatures may be sufficient to activate a C-I bond but not a C-Br bond.

Reduction of Carbonyl Precursors to the (Phenyl)methanol Moiety

The final step in synthesizing this compound from a corresponding carbonyl precursor (e.g., 3-bromo-5-chloro-2-iodobenzaldehyde) is the reduction of the carbonyl group to a primary alcohol. wikipedia.org This transformation is typically achieved using metal hydride reagents. libretexts.org

A critical requirement for this synthetic step is the chemoselective reduction of the aldehyde or ketone functional group without affecting the aryl-halogen bonds. Aryl halides are generally stable towards common nucleophilic hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), allowing for the selective reduction of the carbonyl group. harvard.eduacs.org

Sodium Borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. acs.orgrsc.org It is often the reagent of choice due to its selectivity, as it does not typically reduce more robust functional groups like esters, amides, or aryl halides. acs.org

Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. libretexts.org While more powerful, it is also compatible with aryl halides, as demonstrated in the synthesis of related (2-bromo-5-iodophenyl)methanol. google.com

The choice of reducing agent depends on the specific precursor. For a benzaldehyde (B42025) precursor, the milder NaBH₄ is usually sufficient. If the precursor is a benzoic acid or an ester, the more potent LiAlH₄ would be required. libretexts.org Catalytic hydrogenation can also be employed, though care must be taken to select a catalyst system that favors carbonyl reduction over hydrodehalogenation, which is a potential side reaction. researchgate.netnih.govresearchgate.net Bimetallic catalysts, such as those combining palladium and copper, have been developed to enhance selectivity in the reductive amination of halogenated aldehydes, demonstrating that catalyst design can prevent dehalogenation. researchgate.netresearchgate.net

Sustainable and Green Chemistry Paradigms in Halogenated Aryl Methanol (B129727) Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated aromatic compounds to minimize environmental impact. These strategies focus on reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. For the synthesis of intricately substituted molecules such as this compound, these paradigms offer pathways that are not only more environmentally responsible but can also provide advantages in terms of yield, selectivity, and safety.

The use of alcohols as solvents and reagents represents a significant step toward more sustainable chemical manufacturing. Alcohols are often biodegradable, have lower toxicity compared to many conventional organic solvents like chlorinated hydrocarbons, and can be derived from renewable biomass resources.

In the context of synthesizing halogenated aryl methanols, alcohols can serve multiple roles. As solvents, they offer a favorable medium for a variety of organic transformations, including palladium-catalyzed cross-coupling reactions which are instrumental in constructing complex aryl systems. For instance, the synthesis of a polyhalogenated biaryl precursor could be envisioned using an alcohol as the solvent. While traditional methods might employ solvents like toluene (B28343) or dioxane, greener alternatives such as ethanol (B145695) or isopropanol (B130326) are being explored. The polarity and hydrogen-bonding capabilities of alcohols can influence reaction rates and selectivities, sometimes offering advantages over aprotic solvents.

Furthermore, alcohols can participate directly as reagents. In the final step of synthesizing this compound, which involves the reduction of the corresponding benzaldehyde, an alcohol like isopropanol can act as a hydrogen donor in transfer hydrogenation reactions. This avoids the use of hazardous and pyrophoric metal hydrides. Methanol, in particular, has been investigated as a C1 building block in various metal-catalyzed reactions, expanding its role beyond that of a simple solvent.

Recent research has demonstrated the successful use of alcohols in various synthetic contexts relevant to the target molecule. For example, palladium-catalyzed dehydrogenation of benzyl (B1604629) alcohols can be performed in water, a supremely green solvent, to generate the corresponding aldehydes, which are precursors to the target methanol. researchgate.net Additionally, green protocols for the synthesis of diphenyl-substituted alcohols have been developed that utilize aromatic alcohols in transition-metal-free radical coupling reactions. nih.govchalmers.se

Table 1: Comparison of Solvents for a Hypothetical Palladium-Catalyzed Cross-Coupling Step

SolventGreen Chemistry ClassificationPotential Advantages for Aryl Halide CouplingPotential Challenges
ToluenePetrochemical-based, VolatileWell-established, good solubility for nonpolar substratesNeurotoxin, environmental persistence
DioxanePetrochemical-based, Peroxide-formerGood for Suzuki and Stille couplingsSuspected carcinogen, water miscible (difficult removal)
EthanolBio-renewable, Low toxicityBiodegradable, can act as a ligand or reductantLower boiling point may limit reaction temperature
WaterBenign, AbundantNon-toxic, non-flammable, unique reactivity effectsPoor solubility for many organic substrates

This table is interactive. Click on the headers to sort the data.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling) rather than conventional heating in a solvent, is a cornerstone of green synthesis. nih.gov This solvent-free or minimal-solvent approach drastically reduces waste and can lead to unique reactivity and product selectivity.

For the synthesis of this compound, mechanochemistry could be applied at several stages. The direct halogenation of an aromatic precursor is a prime candidate for a mechanochemical approach. Using solid N-halosuccinimides (NCS, NBS, NIS) as the halogen source, it is possible to perform regioselective halogenations on aromatic rings in a ball mill, often without the need for a catalyst or with a solid-state catalyst. nih.govbeilstein-journals.orgbeilstein-journals.org This avoids the use of bulk halogenated solvents and hazardous elemental halogens. For example, a mechanochemical protocol for the halogenation of functionalized azobenzenes using N-halosuccinimides has been successfully developed. nih.govbeilstein-journals.orgbeilstein-journals.org

A plausible mechanochemical route to a precursor of the target compound could involve the sequential halogenation of a substituted benzene (B151609) derivative under ball-milling conditions. The reduction of the resulting halogenated benzaldehyde to the benzyl alcohol could also potentially be achieved mechanochemically, using a solid-state reducing agent. Research has shown that a variety of organic reactions, including the formation of heterocyclic compounds and carbon-carbon bond formation, can be effectively carried out using mechanochemical methods. beilstein-journals.org

Table 2: Potential Mechanochemical Steps in the Synthesis of a Halogenated Benzyl Alcohol Precursor

Reaction StepConventional MethodMechanochemical AlternativeGreen Advantage
Aromatic BrominationBr₂ in CCl₄ or CH₂Cl₂NBS, ball milling (neat or liquid-assisted grinding)Avoids volatile organic solvents and hazardous Br₂
Aromatic ChlorinationCl₂ gas in CH₂Cl₂ with Lewis acidNCS, solid acid catalyst, ball millingEliminates use of toxic gas and corrosive acids
Aromatic IodinationI₂ with oxidizing agent in solventNIS, ball millingSolvent-free, potentially milder conditions
Aldehyde ReductionNaBH₄ in ethanol/waterSolid borohydride reagent, ball millingReduces solvent waste, potentially safer handling

This table is interactive. You can filter the data by entering keywords in the search box above the table.

The development of efficient and recyclable catalysts is a key goal of green chemistry. For the synthesis of polyhalogenated aromatics, catalyst design focuses on achieving high selectivity, operating under mild conditions, and minimizing the use of toxic metals.

In the context of halogenation, traditional Lewis acids like AlCl₃ or FeCl₃ are often used in stoichiometric amounts and generate significant waste. Green alternatives include solid acid catalysts like zeolites, which are reusable and can be easily separated from the reaction mixture. rsc.org Zeolites have been shown to be effective catalysts for the chlorination of aromatics using green chlorinating agents like trichloroisocyanuric acid (TCCA). rsc.org Palladium-catalyzed methods have also been developed for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as oxidants, offering a pathway to products that are complementary to those from classical electrophilic aromatic substitution. organic-chemistry.org

For the reduction of the aryl aldehyde precursor to the final aryl methanol, catalysts that enable the use of green reducing agents are highly desirable. For instance, silver-catalyzed systems have been developed for the highly efficient and chemoselective reduction of aldehydes to alcohols in water, using hydrosilanes as the reducing agent. organic-chemistry.org This avoids flammable solvents and hazardous metal hydrides. Similarly, the development of catalysts for the selective hydrogenation of benzaldehyde to benzyl alcohol using improved green catalysts derived from natural materials like zeolites is an active area of research. scirp.org

The design of palladium catalysts for cross-coupling reactions, which could be used to assemble the substituted aromatic ring, also benefits from green chemistry principles. Modern catalysts are designed for high turnover numbers, allowing for very low catalyst loadings. Furthermore, ligands can be designed to enable these reactions to occur in greener solvents like alcohols or water. researchgate.net

Table 3: Comparison of Catalytic Systems for Aromatic Halogenation

Catalyst SystemHalogenating AgentSolventEnvironmental Considerations
AlCl₃ (stoichiometric)Cl₂Chlorinated solventsLarge amounts of corrosive waste, hazardous reagents
H-*BEA Zeolite (catalytic)TCCASolvent-free or green solventRecyclable catalyst, green chlorinating agent
Pd(OAc)₂ (catalytic)N-halosuccinimidesVarious organic solventsHigh selectivity, but requires precious metal
Indole (organocatalyst)NBSGreen solvents (e.g., MeCN)Metal-free, suitable for sensitive substrates

This table is interactive. Use the dropdown menus to filter the data by catalyst type or solvent.

Reaction Mechanisms and Chemical Reactivity of 3 Bromo 5 Chloro 2 Iodophenyl Methanol

Mechanistic Studies of Carbon-Halogen Bond Activation and Transformation

The presence of three different carbon-halogen bonds (C-I, C-Br, C-Cl) on the same aromatic ring makes (3-Bromo-5-chloro-2-iodophenyl)methanol an interesting substrate for reactions involving transition metal-catalyzed cross-coupling, which are initiated by carbon-halogen bond activation. The key primary step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal center. wikipedia.org

Oxidative addition is a fundamental process in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond (e.g., C-X), leading to an increase in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org The kinetics and thermodynamics of this process are highly dependent on the nature of the metal, its ligand sphere, and the aryl halide substrate.

The mechanism of oxidative addition for aryl halides can follow several pathways, including a concerted three-centered mechanism, an SN2-type nucleophilic attack, or a radical-based process. libretexts.orglibretexts.org For electron-rich metal centers like Pd(0) or Ni(0), the reaction with aryl halides is often a concerted process, though SN2 and radical pathways can also be operative depending on the specific reaction conditions and substrate. chemrxiv.orgnih.govacs.org Studies on various transition metals have shown that electron-poor aryl bromides tend to react faster than electron-rich ones, which is consistent with a buildup of negative charge on the aromatic ring in the transition state. nih.gov

Table 1: General Mechanistic Pathways for Oxidative Addition of Aryl Halides This interactive table summarizes the primary mechanisms involved in the oxidative addition of aryl halides to transition metal centers.

Mechanism Description Key Characteristics
Concerted The metal center inserts directly into the C-X bond through a three-membered transition state. Common for less polar C-X bonds and electron-rich metals. Often the proposed pathway for aryl halides. libretexts.orgchemrxiv.org
SN2-type The metal center acts as a nucleophile, attacking the carbon atom and displacing the halide in a two-step ionic process. libretexts.org Favored for more electrophilic carbon centers and involves a charged intermediate. Results in inversion of stereochemistry if the carbon is chiral.
Radical Involves single-electron transfer (SET) steps, creating radical intermediates. libretexts.org Can occur via chain or non-chain mechanisms. Evidence for this pathway can be obtained using radical clock experiments.

In competitive oxidative addition reactions, the reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy (BDE). For aryl halides, the reactivity trend is consistently found to be C-I > C-Br > C-Cl > C-F. libretexts.orgnih.gov This is a direct consequence of the decreasing strength of the carbon-halogen bond as one moves down the halogen group. researchgate.net

For this compound, this trend implies that a transition metal catalyst will selectively activate the C-I bond over the C-Br and C-Cl bonds under kinetically controlled conditions. This regioselectivity is a cornerstone of modern organic synthesis, allowing for sequential, site-selective cross-coupling reactions on polyhalogenated substrates. The C-I bond at the C2 position is the most labile and therefore the most susceptible to oxidative addition. The C-Br bond at C3 would require more forcing conditions to react, while the C-Cl bond at C5 would be the most inert. researchgate.net The presence of ortho-substituents can sometimes slow the rate of oxidative addition, a factor that could be relevant for the sterically hindered C-I bond at the C2 position. researchgate.net

Table 2: Average Bond Dissociation Energies (BDE) for Phenyl Halides This interactive table illustrates the trend in bond strength for various carbon-halogen bonds on a phenyl ring, which correlates inversely with their reactivity in oxidative addition reactions.

Bond Bond Dissociation Energy (kcal/mol) Bond Dissociation Energy (kJ/mol)
C-F 124 519
C-Cl 95 397
C-Br 79 331
C-I 64 268

Data sourced from representative values for phenyl halides.

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Systems

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-poor. wikipedia.org This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. pressbooks.pub In this compound, the three halogen atoms act as EWGs via their inductive effect, deactivating the ring and making it more susceptible to nucleophilic attack than benzene (B151609).

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. fiveable.me In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

A key feature of the SNAr reaction is the trend in leaving group ability for halogens, which is F > Cl ≈ Br > I. wikipedia.orgnih.gov This order is inverted compared to SN2 reactions and oxidative addition because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-X bond. stackexchange.com The high electronegativity of the halogen stabilizes the intermediate Meisenheimer complex and the transition state leading to it. Therefore, in a hypothetical SNAr reaction on this compound, the C-Cl bond would be more likely to be cleaved than the C-Br or C-I bonds, assuming the nucleophile attacks the carbon attached to the chlorine. The stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized onto EWGs at the ortho and para positions. pressbooks.pub

Electrophilic Reactivity and Regioselectivity on Multi-Halogenated Benzene Rings

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds. The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents. lumenlearning.com Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. fiveable.meunizin.org

In this compound, the substituents have competing effects. The halogens (I, Br, Cl) are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic than benzene. uomustansiriyah.edu.iq However, they are ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) when the attack occurs at the ortho or para positions. msu.edulibretexts.org The benzyl (B1604629) alcohol group (-CH₂OH) is considered a weak activating group and is also an ortho-, para-director. libretexts.org

When multiple substituents are present, the regioselectivity is generally controlled by the most powerful activating group. fiveable.me In this case, the -CH₂OH group is the only activating substituent. It will therefore direct an incoming electrophile to its ortho (C6) and para (C4) positions. However, steric hindrance is also a critical factor. The C2 position is blocked by a very bulky iodine atom, and the C4 position is flanked by both chlorine and bromine atoms. Consequently, electrophilic attack is most likely to occur at the C6 position, which is ortho to the directing -CH₂OH group but is the least sterically hindered of the available activated positions.

Table 3: Directing Effects of Substituents on this compound This interactive table summarizes the electronic effects and directing properties of each substituent on the aromatic ring, which collectively determine the regioselectivity of electrophilic aromatic substitution.

Substituent Position Electronic Effect Reactivity Effect Directing Effect
-CH₂OH C1 Inductive: Withdrawing; Resonance: Donating Weakly Activating Ortho, Para
-I C2 Inductive: Withdrawing; Resonance: Donating Deactivating Ortho, Para
-Br C3 Inductive: Withdrawing; Resonance: Donating Deactivating Ortho, Para
-Cl C5 Inductive: Withdrawing; Resonance: Donating Deactivating Ortho, Para

Reactivity of the Benzyl Alcohol Functional Group

The hydroxymethyl group attached to the polyhalogenated ring is a primary benzylic alcohol. This functional group has its own characteristic reactivity, most notably its susceptibility to oxidation.

The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. Numerous catalytic systems have been developed to achieve this conversion under mild conditions, avoiding over-oxidation to the carboxylic acid. For benzyl alcohols, these methods often employ transition metal catalysts (e.g., based on Palladium, Manganese, or Iron) or metal-free approaches using reagents like TEMPO or photocatalysts. mdpi.comunimi.itnih.govorganic-chemistry.org

The electronic nature of the aromatic ring can significantly influence the rate and efficiency of the oxidation. The presence of three electron-withdrawing halogen substituents in this compound makes the aromatic ring electron-deficient. In some catalytic systems, electron-withdrawing groups on the benzyl alcohol have been shown to be detrimental to catalytic activity, slowing the reaction rate. mdpi.com However, other systems, such as certain iron-based catalysts, show good conversions for benzyl alcohols bearing electron-withdrawing groups. unimi.it For example, catalytic systems using palladium supported on ceria nanorods or carbon nanotubes have been shown to effectively oxidize a range of substituted benzyl alcohols. mdpi.comgdut.edu.cn The choice of catalyst and reaction conditions would be critical to efficiently convert this compound to the corresponding aldehyde, (3-Bromo-5-chloro-2-iodobenzaldehyde), while preserving the three distinct carbon-halogen bonds.

Dehydrogenation Mechanisms of Benzyl Alcohols

The benzyl alcohol functional group in this compound is susceptible to dehydrogenation to yield the corresponding aldehyde, 3-bromo-5-chloro-2-iodobenzaldehyde. This transformation is a pivotal reaction in organic synthesis and can be achieved through various catalytic systems, often involving transition metals. The general mechanism typically involves the coordination of the alcohol to the metal center, followed by the cleavage of the O-H and benzylic C-H bonds, leading to the liberation of the aldehyde and hydrogen gas or a reduced metal species.

The nature of the catalyst and the reaction conditions significantly influence the efficiency and selectivity of the dehydrogenation process. For instance, ruthenium and palladium-based catalysts have demonstrated considerable efficacy in the dehydrogenation of substituted benzyl alcohols. The electronic properties of the substituents on the aromatic ring can impact the reaction rate. In the case of this compound, the three electron-withdrawing halogen atoms are expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the benzylic C-H bond.

A proposed catalytic cycle for the dehydrogenation of a benzyl alcohol using a palladium catalyst is depicted below:

Coordination: The benzyl alcohol coordinates to the palladium(0) catalyst.

Oxidative Addition: The O-H bond of the alcohol undergoes oxidative addition to the palladium center, forming a palladium(II) hydride species.

β-Hydride Elimination: The benzylic C-H bond is cleaved through β-hydride elimination, releasing the aldehyde product.

Reductive Elimination: The palladium(II) dihydride species undergoes reductive elimination to regenerate the palladium(0) catalyst and release a molecule of hydrogen gas.

The table below summarizes various catalytic systems employed for the dehydrogenation of substituted benzyl alcohols, which could be applicable to this compound.

CatalystOxidant/Hydrogen AcceptorSolventTemperature (°C)Reference
Ru-pincer complex-Toluene (B28343)110 rsc.org
Pd/CO₂Toluene100 researchgate.net
Au-Pd/TiO₂O₂ (aerobic)Solvent-free140 uu.nl
Fe₃O₄@SiO₂-Ag-Xylene140 researchgate.net
Rh(I) carbene complexN₂OToluene150 rsc.org

C-C Bond Forming Reactions Initiated from the Benzyl Alcohol Functionality

Beyond dehydrogenation, the benzyl alcohol group can be a precursor for carbon-carbon bond formation. One such pathway involves its reaction with alkynes, catalyzed by a strong base like potassium tert-butoxide, to form α-alkylated ketones. nih.govresearchgate.netelsevierpure.com This reaction is proposed to proceed through a radical mechanism, offering a transition-metal-free approach to C-C bond construction. nih.govresearchgate.netelsevierpure.com

Another significant class of C-C bond-forming reactions involves the versatile halogen substituents on the aromatic ring of this compound. The presence of iodine, bromine, and chlorine atoms provides multiple sites for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Heck-Mizoroki reactions.

The reactivity of the carbon-halogen bonds in these palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. This chemoselectivity allows for the sequential functionalization of the aromatic ring. For instance, a Sonogashira coupling could be selectively performed at the C-I bond, followed by a Suzuki coupling at the C-Br bond, leaving the C-Cl bond intact for further transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of an organoboron reagent with one of the aryl halide positions of this compound in the presence of a palladium catalyst and a base. nih.govacs.orgwikipedia.orgnih.govlibretexts.org By carefully selecting the reaction conditions, it would be possible to achieve selective coupling at the most reactive C-I bond.

Sonogashira-Hagihara Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgwikipedia.orglibretexts.orgyoutube.comrsc.org For this compound, this reaction would be expected to occur preferentially at the C-I bond to introduce an alkynyl substituent. wikipedia.org

Heck-Mizoroki Reaction: This reaction involves the coupling of an alkene with an aryl halide. nih.govlibretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov Similar to the other cross-coupling reactions, the C-I bond of this compound would be the most likely site for the initial reaction.

The following table provides an overview of these key C-C bond-forming reactions and their typical components.

ReactionCoupling PartnerCatalyst SystemBaseTypical Product
Suzuki-MiyauraOrganoboron reagent (e.g., boronic acid)Pd catalyst (e.g., Pd(PPh₃)₄)Carbonate or phosphate (B84403) baseBiaryl compound
Sonogashira-HagiharaTerminal alkynePd catalyst and Cu(I) co-catalystAmine baseArylalkyne
Heck-MizorokiAlkenePd catalyst (e.g., Pd(OAc)₂)Amine or carbonate baseSubstituted alkene

Intramolecular Rearrangements and Cyclization Processes in Halogenated Aryl Alcohol Frameworks

The strategic positioning of the benzyl alcohol and halogen substituents in this compound creates opportunities for intramolecular reactions, leading to the formation of new cyclic structures. The ortho-iodo group is particularly well-suited to participate in palladium-catalyzed intramolecular cyclization reactions.

For instance, if the hydroxyl group of this compound were to be tethered to an unsaturated moiety, an intramolecular Heck reaction could be envisioned. This would involve the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by intramolecular insertion of the double or triple bond and subsequent β-hydride elimination or other termination steps to afford a cyclic product. The regioselectivity of such cyclizations is often governed by Baldwin's rules, with 5-exo-trig cyclizations being generally favored. divyarasayan.org

Palladium-catalyzed intramolecular cyclizations of ortho-haloaryl compounds with various tethered nucleophiles or unsaturated systems are well-established methods for the synthesis of a wide range of heterocyclic and carbocyclic frameworks. divyarasayan.orgresearchgate.netnih.govorganic-chemistry.org In the context of this compound, derivatization of the alcohol functionality would be a prerequisite for many of these cyclization strategies.

Intramolecular rearrangements in polyhalogenated aromatic compounds can also occur under certain conditions, although these are less predictable for the specific substitution pattern of the title compound without experimental data. science.gov Cationic rearrangements, for example, can be initiated by the loss of a leaving group, leading to skeletal reorganizations. researchgate.netmsu.edu However, given the stability of the aryl framework, such rearrangements would likely require harsh conditions.

The following table illustrates a hypothetical intramolecular cyclization pathway that could be accessed from a derivative of this compound.

Derivative of this compoundReaction TypeCatalystProduct Type
O-allyl-(3-bromo-5-chloro-2-iodophenyl)methanolIntramolecular Heck ReactionPd(0) catalystDihydrofuran derivative
O-propargyl-(3-bromo-5-chloro-2-iodophenyl)methanolPalladium-catalyzed cyclocotrimerizationPd(0) catalystDihydrofuran derivative

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro 2 Iodophenyl Methanol

Density Functional Theory (DFT) Studies on Molecular Structure, Conformation, and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, conformational preferences, and energetic properties of organic molecules. A DFT study of (3-Bromo-5-chloro-2-iodophenyl)methanol would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional arrangement.

The rotational barrier of the hydroxymethyl group would be a key focus. The interaction between the hydroxyl group and the adjacent bulky iodine atom at the ortho position would be a primary determinant of the most stable conformation. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the iodine atom might be a stabilizing factor, influencing the preferred orientation of the -CH₂OH group relative to the aromatic ring.

Hypothetical DFT calculations could yield data such as that presented in the interactive table below, illustrating the optimized geometric parameters for the most stable conformer of this compound.

ParameterValue
C-O Bond Length1.43 Å
C-Br Bond Length1.90 Å
C-Cl Bond Length1.74 Å
C-I Bond Length2.10 Å
O-H Bond Length0.96 Å
C-C-O-H Dihedral Angle60°
Relative Energy0.00 kcal/mol

Elucidation of Reaction Mechanisms and Kinetic Profiles through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and predicting kinetic parameters. For this compound, theoretical studies could explore various reactions, such as oxidation of the alcohol to an aldehyde or nucleophilic substitution at the benzylic carbon.

By modeling the transition states and intermediates along a proposed reaction coordinate, the activation energies and reaction enthalpies can be calculated. This information is crucial for understanding the feasibility and rate of a chemical transformation. For instance, the oxidation of the hydroxymethyl group could proceed through different pathways depending on the oxidant used. Computational modeling can help identify the lowest energy pathway, providing insights into the reaction's selectivity and efficiency.

Quantum Chemical Analysis of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations provide a wealth of information about the electronic properties of a molecule, which are directly related to its reactivity. For this compound, these calculations can determine various reactivity descriptors.

Key electronic properties that would be investigated include:

Atomic Charges: The distribution of partial charges on each atom would reveal the electrophilic and nucleophilic sites within the molecule. The carbon atom attached to the halogens and the oxygen atom would be expected to have significant partial charges.

Ionization Potential and Electron Affinity: These properties relate to the ease of removing an electron from or adding an electron to the molecule, respectively, providing insight into its redox behavior.

Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

For this compound, the HOMO is likely to be localized on the phenyl ring and the lone pairs of the oxygen and halogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the antibonding orbitals of the carbon-halogen bonds, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net The MEP map for this compound would show regions of negative potential (typically colored red) and positive potential (colored blue). The negative potential would be concentrated around the electronegative oxygen and halogen atoms, indicating their nucleophilic character. researchgate.net Conversely, the hydrogen atoms of the hydroxymethyl group and the aromatic ring would exhibit positive potential, highlighting their electrophilic character. researchgate.net

Conformational Landscape and Intermolecular Interactions in Multisubstituted Benzyl (B1604629) Alcohols

The conformational landscape of a flexible molecule like this compound is determined by the rotation around its single bonds, primarily the bond connecting the hydroxymethyl group to the phenyl ring. The presence of multiple bulky substituents dramatically influences this landscape.

A detailed conformational analysis would involve systematically rotating the C-C and C-O bonds of the hydroxymethyl group and calculating the energy at each step. This would reveal the various low-energy conformers and the energy barriers separating them. Such analysis has been performed for simpler benzyl alcohols and has shown how substituent effects, including steric repulsion and weak attractive forces, dictate the preferred conformations. researchgate.net In the case of this compound, the interplay of steric hindrance from the ortho-iodine and meta-bromo and chloro substituents would be the dominant factor.

Advanced Analytical Methodologies for Characterization of 3 Bromo 5 Chloro 2 Iodophenyl Methanol

Chromatographic Separation Techniques for Complex Halogenated Aromatics

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like halogenated aromatics. sigmaaldrich.com The choice of column and detection method is critical for achieving the necessary resolution to separate the target analyte from structurally similar impurities.

Capillary Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Capillary Gas Chromatography (GC) offers high-resolution separation of complex mixtures. researchgate.net For a compound like (3-Bromo-5-chloro-2-iodophenyl)methanol, a long, narrow-bore capillary column (e.g., 30–60 meters) with a non-polar or medium-polarity stationary phase (such as a 5% phenyl-methylpolysiloxane) is typically employed. chemistry-matters.comtdi-bi.com This setup allows for the separation of the analyte based on its boiling point and interaction with the stationary phase. However, in complex matrices or when dealing with trace-level impurities that are isomeric or have similar boiling points, one-dimensional GC may result in unresolved, overlapping peaks. chemistry-matters.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides a significant enhancement in separation power and peak capacity, making it exceptionally well-suited for analyzing complex samples containing halogenated compounds. uwaterloo.caazom.com This technique utilizes two columns with different stationary phase chemistries connected by a modulator. chemistry-matters.com The entire effluent from the first-dimension column is systematically trapped and then rapidly re-injected onto the second, shorter column for an additional separation step. uwaterloo.ca This process generates a structured two-dimensional chromatogram, or contour plot, where chemically similar compounds tend to cluster in specific regions, simplifying identification. azom.comgcms.cz The enhanced resolution of GCxGC can chromatographically resolve matrix interferences, potentially reducing the need for extensive sample cleanup. azom.com This capability is invaluable for separating this compound from potential synthesis by-products, such as isomers with different halogen substitution patterns.

ParameterCapillary GC (1D-GC)Comprehensive GCxGC (2D-GC)
Principle Single column separation based primarily on volatility and polarity.Two columns of different selectivity provide orthogonal separation. chemistry-matters.com
Peak Capacity Moderate; co-elution is common in complex mixtures. azom.comSignificantly higher; resolves components unresolved by 1D-GC. uwaterloo.ca
Resolution Good, but can be insufficient for isomeric or structurally similar compounds.Excellent; separates analytes from complex matrix interferences. azom.com
Data Output One-dimensional chromatogram (Intensity vs. Time).Two-dimensional contour plot (1st Dimension Retention vs. 2nd Dimension Retention). azom.com
Application for Halogenated Aromatics Standard method for routine analysis.Ideal for impurity profiling, isomer-specific analysis, and non-targeted screening of unknown halogenated contaminants. gcms.cznih.govscholaris.ca

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of analytes. algimed.com When coupled with GC, it provides definitive identification of the separated components.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to the third or fourth decimal place. measurlabs.comresearchgate.net This precision allows for the determination of an analyte's elemental formula from its exact mass. masonaco.orgresearchgate.net For this compound (C₇H₆BrClIO), HRMS can distinguish its unique molecular formula from other combinations of atoms that might have the same nominal mass. This is crucial for confirming the identity of the main component and for the tentative identification of unknown impurities based on their calculated elemental compositions. researchgate.net The fragmentation patterns observed in HRMS can also provide valuable structural information. algimed.com

ParameterTheoretical Value for C₇H₆BrClIOSignificance in HRMS
Nominal Mass 418 amuInteger mass, insufficient for unambiguous identification.
Monoisotopic Mass 417.8205 uThe exact mass of the molecule calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁶O).
Mass Accuracy Typically < 5 ppmHRMS instruments measure the m/z value with high precision, allowing for a narrow window to search for possible elemental formulas, thus increasing confidence in the identification. masonaco.org
Isotopic Pattern Complex pattern due to Br (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and Cl (~75.8% ³⁵Cl, ~24.2% ³⁷Cl).The measured isotopic distribution must match the theoretical pattern for the proposed formula, providing an additional layer of confirmation.

Electron Capture Negative Chemical Ionization Mass Spectrometry (ENCI-MS) for Halogenated Compounds

Electron Capture Negative Chemical Ionization (ENCI), also known as NCI or ECNI, is a soft ionization technique that offers exceptional sensitivity and selectivity for electrophilic compounds, particularly those containing halogen atoms. shimadzu.comgcms.cz In this method, thermal electrons are captured by the analyte molecules, leading to the formation of negative ions with minimal fragmentation. shimadzu.comnih.gov

Due to the presence of three highly electronegative halogen atoms, this compound is an ideal candidate for ENCI-MS analysis. This technique would be expected to generate an intense molecular anion (M⁻) or a fragment ion from the loss of a simple group, providing clear molecular weight information. researchgate.net The high selectivity of ENCI-MS minimizes background noise from non-electrophilic matrix components, resulting in significantly lower detection limits compared to standard electron ionization (EI). gcms.cznih.gov This makes it an excellent choice for trace-level impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For a tri-substituted aromatic compound like this compound, both ¹H and ¹³C NMR are essential for confirming the precise substitution pattern on the benzene (B151609) ring. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the two remaining aromatic protons, the methylene (B1212753) (CH₂) protons of the alcohol, and the hydroxyl (OH) proton. libretexts.org The chemical shifts and, crucially, the coupling patterns of the aromatic protons can confirm their relative positions (ortho, meta, or para) to each other and to the substituents. quora.comyoutube.com The ¹³C NMR spectrum will show a unique signal for each of the seven carbon atoms in the molecule (six aromatic and one aliphatic), with the chemical shifts being highly dependent on the attached substituents (Br, Cl, I, CH₂OH). libretexts.org

NucleusExpected Chemical Shift (ppm)Expected Multiplicity & CouplingAssignment
¹H ~7.5 - 8.0Doublet (d)Aromatic Protons (H-4, H-6)
¹H ~4.5 - 4.8Singlet (s) or Doublet (d)Benzylic Protons (-CH₂OH)
¹H Variable, broadSinglet (s)Hydroxyl Proton (-OH)
¹³C ~140 - 145SingletAromatic Carbon (C-1, attached to CH₂OH)
¹³C ~90 - 100SingletAromatic Carbon (C-2, attached to I)
¹³C ~120 - 125SingletAromatic Carbon (C-3, attached to Br)
¹³C ~130 - 140DoubletAromatic Carbon (C-4, attached to H)
¹³C ~135 - 140SingletAromatic Carbon (C-5, attached to Cl)
¹³C ~125 - 135DoubletAromatic Carbon (C-6, attached to H)
¹³C ~60 - 65TripletBenzylic Carbon (-CH₂OH)

Note: Predicted values are estimates and actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. uni-siegen.de These two techniques are complementary; IR spectroscopy is based on the absorption of light due to changes in dipole moment, while Raman spectroscopy is based on the scattering of light due to changes in polarizability. ksu.edu.sa

For this compound, IR and Raman spectra would confirm the presence of key functional groups. The O-H stretch of the alcohol group would appear as a strong, broad band in the IR spectrum. libretexts.org The aromatic ring would give rise to several characteristic bands, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org The C-O stretch of the primary alcohol would also be observable. Furthermore, the vibrations associated with the carbon-halogen bonds (C-Br, C-Cl, C-I) would produce characteristic absorptions in the lower frequency "fingerprint" region of the spectrum (<1100 cm⁻¹), confirming the presence of these substituents. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
O-H Stretch (Alcohol)3200 - 3600 (broad)Strong in IR
Aromatic C-H Stretch3030 - 3100Medium in IR, Strong in Raman
Aliphatic C-H Stretch (-CH₂)2850 - 2960Medium in IR and Raman
Aromatic C=C Stretch (in-ring)1450 - 1600Medium-Strong in IR and Raman
C-O Stretch (Primary Alcohol)1050 - 1250Strong in IR
C-Cl Stretch600 - 800Strong in IR
C-Br Stretch500 - 600Strong in IR
C-I Stretch~500Strong in IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within molecules. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the π-electron system of the benzene ring and the influence of various substituents on its electronic structure. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits three characteristic absorption bands originating from π → π* transitions: an intense primary band (E1 band) around 184 nm, a second primary band (E2 band) near 204 nm, and a weaker secondary band (B band) with fine structure around 255 nm. spcmc.ac.in The presence of a hydroxymethyl group (-CH₂OH) and halogen atoms (Br, Cl, I) as substituents on the benzene ring significantly modifies this absorption profile.

Substituents with non-bonding electrons, such as the oxygen of the hydroxyl group and the halogen atoms, are known as auxochromes. hnue.edu.vn These groups can extend the conjugated π-system through resonance by interacting with the π-electrons of the aromatic ring. spcmc.ac.in This interaction generally leads to a bathochromic shift (or red shift), where the absorption maxima (λmax) are moved to longer wavelengths, and often a hyperchromic effect, which is an increase in the molar absorptivity (ε). spcmc.ac.inhnue.edu.vn

The electronic transitions observable for this compound are primarily of two types:

π → π Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π orbital within the aromatic ring. fiveable.melibretexts.org The extensive substitution on the benzene ring in the target molecule is expected to cause a significant bathochromic shift of these bands compared to unsubstituted benzene. up.ac.za

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the oxygen and halogen atoms, to an antibonding π orbital of the aromatic ring. libretexts.org These transitions are typically of much lower intensity (forbidden transitions) than π → π* transitions and are often observed as shoulders on the main absorption bands or as weak, longer-wavelength bands. libretexts.orgyoutube.com

The polarity of the solvent used for analysis can also influence the position of the absorption maxima. An increase in solvent polarity typically shifts π → π* transitions to longer wavelengths (red shift), while n → π* transitions are shifted to shorter wavelengths (blue shift). youtube.com This is because the ground state of a molecule with non-bonding electrons is stabilized by polar solvents more than the excited state. youtube.com

While specific experimental spectral data for this compound is not widely published, a representative UV-Vis absorption profile can be predicted based on the known effects of its constituent functional groups on the benzene chromophore. The combined bathochromic effects of the three different halogen atoms and the hydroxymethyl group would likely shift the main absorption bands well into the 250-300 nm region.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

This table presents plausible, representative data based on established spectroscopic principles for substituted benzenes. Actual experimental values may vary.

Transition TypePredicted λmax (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
π → π* (Primary Band)~215 - 230~8,000 - 15,000Ethanol (B145695)
π → π* (Secondary Band)~270 - 290~500 - 2,000Ethanol
n → π*~295 - 310~50 - 200Hexane

Chemometric Approaches for Data Interpretation in Halogenated Compound Analysis

The analysis of halogenated aromatic compounds, particularly in complex environmental or biological matrices, often presents significant challenges for traditional analytical methods. chromatographyonline.com Spectroscopic data from such samples can be complex and high-dimensional, with overlapping signals and matrix interference hindering accurate qualitative and quantitative analysis. oaji.net Chemometrics, a discipline that applies mathematical and statistical methods to chemical data, provides powerful tools to overcome these challenges by extracting the maximum relevant information from complex datasets. ias.ac.in

When analyzing compounds like this compound using techniques such as UV-Vis spectroscopy, the entire spectrum contains a wealth of information. Instead of relying on a single wavelength for analysis, chemometric methods utilize the full spectral data, enhancing robustness and accuracy. oaji.net Two of the most important and widely used chemometric methods in this context are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used to simplify complex, high-dimensional datasets. numberanalytics.comenvironmentalcomputing.net Its primary goal is to reduce the dimensionality of the data while retaining most of the original variation. ias.ac.in In the context of analyzing halogenated compounds, PCA can be applied to a set of UV-Vis spectra from multiple samples. It transforms the original variables (absorbance at each wavelength) into a smaller set of new, uncorrelated variables called principal components (PCs). nih.gov

The primary applications of PCA in this field include:

Data Visualization and Exploration : By plotting the first few PCs (which capture the most variance), complex spectral data can be visualized in 2D or 3D plots, revealing natural groupings, trends, or outliers among samples. environmentalcomputing.net

Source Apportionment : PCA can help identify the potential sources of halogenated contaminants by grouping samples with similar spectral profiles, which may correspond to a common origin. trihydro.com

Classification : It can be used to classify samples, for instance, distinguishing between contaminated and uncontaminated sites or categorizing different types of halogenated compound mixtures. ias.ac.in

Partial Least Squares (PLS) Regression

PLS is a multivariate calibration technique that is particularly well-suited for developing quantitative models from spectroscopic data. ias.ac.inresearchgate.net Unlike univariate methods that use absorbance at a single wavelength, PLS regression models the relationship between the full spectrum (X-variables) and the concentration of the analyte of interest (Y-variable). ias.ac.in This is especially useful for mixture analysis where the spectral signals of different components, including this compound and matrix components, severely overlap. nih.govnih.gov

Key advantages of PLS regression include:

Handling of Collinearity : Spectroscopic data is highly collinear, meaning the absorbances at adjacent wavelengths are strongly correlated. PLS is specifically designed to handle this issue, which is a major limitation for traditional multiple linear regression. nih.gov

Improved Predictive Accuracy : By using the entire spectrum, the PLS model is often more robust and provides better predictive accuracy for the concentration of the target analyte. researchgate.net

Noise Reduction : The method effectively filters out spectral noise by focusing on the latent variables that describe the most significant variance related to the analyte's concentration.

The integration of chemometric methods with UV-Vis spectroscopy enables a more sophisticated and reliable analysis of halogenated compounds like this compound, turning a qualitative tool into a powerful quantitative and classification instrument. farmaciajournal.com

Interactive Data Table: Summary of Chemometric Methods in Halogenated Compound Analysis

Chemometric MethodPrinciplePrimary Application
Principal Component Analysis (PCA) Unsupervised dimensionality reduction. Transforms correlated variables into a smaller set of uncorrelated principal components that capture maximum data variance.Exploratory data analysis, pattern recognition, sample classification, outlier detection. rsc.org
Partial Least Squares (PLS) Regression Supervised regression method. Projects predictor and response variables to a new space to find a linear model, maximizing the covariance between them.Multivariate calibration, quantitative prediction of analyte concentration in complex mixtures with overlapping spectral features. ias.ac.in

Synthetic Utility and Transformative Applications of 3 Bromo 5 Chloro 2 Iodophenyl Methanol As a Versatile Intermediate

Precursor in the Construction of Diverse Polysubstituted Aromatic and Heterocyclic Compounds

The true synthetic power of (3-Bromo-5-chloro-2-iodophenyl)methanol lies in the differential reactivity of its three distinct carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the order of reactivity is generally C–I > C–Br > C–Cl. This predictable hierarchy allows for stepwise and site-selective functionalization of the aromatic ring.

Initially, the highly reactive C–I bond can be targeted for reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, leaving the C–Br and C–Cl bonds intact for subsequent transformations. Once the iodo position is functionalized, the C–Br bond can be addressed under slightly more forcing reaction conditions. Finally, the least reactive C–Cl bond can be functionalized, if necessary, often requiring specialized catalyst systems. This sequential approach provides a reliable pathway to highly substituted, non-symmetrical aromatic compounds that would be challenging to synthesize using other methods. libretexts.orgpressbooks.pub

The resulting polysubstituted aromatic structures can themselves serve as advanced intermediates for the synthesis of complex heterocyclic systems. For example, strategically introduced ortho-substituents can be induced to cyclize, forming fused ring systems prevalent in pharmaceuticals and agrochemicals.

Table 1: Sequential Cross-Coupling Reactions

This table illustrates the stepwise functionalization of this compound.

StepReactive SiteReaction TypeExample ReagentResulting Intermediate
1C-ISonogashira CouplingPhenylacetylene, Pd/Cu catalyst(3-Bromo-5-chloro-2-(phenylethynyl)phenyl)methanol
2C-BrSuzuki Coupling4-Methoxyphenylboronic acid, Pd catalyst(5-Chloro-2-(phenylethynyl)-[1,1'-biphenyl]-3-yl)methanol
3C-ClBuchwald-Hartwig AminationMorpholine, Pd catalyst(5-Morpholino-2-(phenylethynyl)-[1,1'-biphenyl]-3-yl)methanol

Role in the Development of Advanced Organic Materials and Functional Molecules

Polyhalogenated aromatic compounds are fundamental building blocks in materials science due to their unique electronic properties and the potential for forming specific intermolecular interactions, such as halogen bonding. The controlled, stepwise functionalization of this compound allows for the precise tuning of molecular properties, making it an attractive precursor for advanced organic materials.

By introducing conjugated systems through cross-coupling reactions, it is possible to synthesize precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The remaining halogen atoms can be used to modulate the electronic energy levels (HOMO/LUMO) of the material or to control its solid-state packing and morphology. Furthermore, the benzylic alcohol provides a handle for attaching the core molecule to polymer backbones or surfaces.

Table 2: Potential Functional Molecules Derived from the Scaffold

Material/Molecule ClassSynthetic StrategyKey Properties
Conjugated Polymers Polymerization via repeated cross-coupling reactions (e.g., Suzuki polycondensation).Tunable bandgap, charge transport properties.
Liquid Crystals Introduction of long alkyl chains and rigid core structures.Mesophase formation, response to electric fields.
Fluorescent Probes Annulation reactions to form extended, rigid, planar aromatic systems.High quantum yield, sensitivity to environment.
Pharmaceutical Scaffolds Introduction of pharmacophores via selective functionalization.3D structural diversity, metabolic stability.

Strategies for Late-Stage Functionalization utilizing Halogenated Aryl Methanol (B129727) Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry, particularly in drug discovery and materials science. mpg.dempg.de It involves the introduction of key functional groups into a complex molecule at one of the final steps of a synthesis. mpg.denih.govmpg.de This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling the efficient exploration of structure-activity relationships. nih.gov

This compound and its derivatives are ideal scaffolds for LSF. The orthogonally reactive halogen atoms serve as reliable handles for introducing chemical diversity. nih.gov A core structure can be synthesized on a larger scale, and then diversified in the final steps through selective cross-coupling, amination, or other metal-catalyzed reactions at the I, Br, or Cl positions. This avoids the need to re-synthesize complex molecules from scratch for each new analogue, saving significant time and resources.

Table 3: Illustrative Late-Stage Functionalization Strategies

Core IntermediateLSF ReactionFunctional Group IntroducedPotential Application
Core-ISuzuki CouplingAryl or Heteroaryl GroupTuning electronic properties, adding binding motifs.
Core-BrBuchwald-Hartwig AminationPrimary/Secondary AmineModulating solubility, introducing hydrogen bond donors.
Core-ClCyanationNitrile GroupBioisosteric replacement, precursor for other groups.

Conversion to Other Key Synthetic Intermediates and Functional Groups

Beyond the direct functionalization of its C-X bonds, the this compound scaffold can be readily converted into other important synthetic intermediates. The primary alcohol functional group is particularly amenable to a variety of transformations.

Oxidation of the methanol group, using reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), yields the corresponding benzaldehyde (B42025). This aldehyde is a versatile intermediate for reactions like Wittig olefination, reductive amination, and the formation of imines or oximes. Further oxidation to the carboxylic acid provides a substrate for amide bond formation or esterification.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, or directly to a benzyl (B1604629) bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting benzyl halide is highly reactive towards nucleophilic substitution, providing access to ethers, thioethers, amines, and a variety of carbon-carbon bond-forming reactions.

Table 4: Conversion of the Methanol Group to Other Intermediates

Starting MaterialReagent(s)Product Functional GroupKey Intermediate
This compoundMnO₂ or PCCAldehyde3-Bromo-5-chloro-2-iodobenzaldehyde
This compoundKMnO₄ or CrO₃Carboxylic Acid3-Bromo-5-chloro-2-iodobenzoic acid
This compoundPBr₃ or SOCl₂/NBSBenzyl Halide1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene
This compoundMsCl, Et₃NMesylate(3-Bromo-5-chloro-2-iodophenyl)methyl methanesulfonate

Q & A

Basic: What synthetic strategies are recommended for preparing (3-Bromo-5-chloro-2-iodophenyl)methanol with high purity?

Answer:
The synthesis typically involves sequential halogenation and alcohol functionalization. A plausible route includes:

Bromination/Chlorination/Iodination: Start with a substituted benzyl alcohol precursor. Use controlled bromination (e.g., NBS in CCl₄) and iodination (e.g., I₂ with HNO₃) under inert conditions to avoid over-halogenation .

Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) improves purity. Monitor via TLC or HPLC (C18 column, methanol/water mobile phase) .

Key Considerations:

  • Halogenation order impacts regioselectivity. Iodination is often performed last due to steric hindrance.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic proton splitting patterns (e.g., doublets for adjacent halogens) and a -CH₂OH peak at δ ~4.8 ppm (broad, exchangeable).
    • 13C NMR: Halogenated carbons appear downfield (e.g., C-I at ~90-100 ppm) .
  • IR Spectroscopy: O-H stretch (~3200-3400 cm⁻¹), C-Br (~600 cm⁻¹), and C-I (~500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic patterns for Br/Cl/I.

Example Spectral Data (Hypothetical):

TechniqueKey Peaks/Features
¹H NMR (CDCl₃)δ 4.82 (s, 2H, -CH₂OH), 7.45 (d, J=2 Hz, 1H), 7.60 (d, J=2 Hz, 1H)
IR (KBr)3250 cm⁻¹ (O-H), 610 cm⁻¹ (C-Br)

Advanced: How can conflicting crystallographic data be resolved during structural determination?

Answer:
Contradictions in XRD data (e.g., disordered halogens) require:

Software Refinement: Use SHELX for high-resolution refinement, applying restraints for thermal parameters and occupancy .

Cross-Validation: Compare with DFT-optimized structures (e.g., Gaussian09) to validate bond lengths/angles.

Twinned Data Handling: For twinned crystals, employ SHELXL’s TWIN/BASF commands to model overlapping lattices .

Case Study: A related bromophenyl methanol exhibited 5% disorder in Br positioning; SHELXL refinement with PART commands resolved ambiguity .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations: Optimize geometry (B3LYP/6-31G*) to assess frontier orbitals. The iodine atom’s high polarizability enhances electrophilic reactivity.
  • Mechanistic Studies: Simulate Suzuki-Miyaura coupling pathways, identifying rate-limiting steps (e.g., oxidative addition at Pd(0)) .

Example Reactivity Insights:

Reaction TypePredicted SiteActivation Energy (kcal/mol)
Suzuki CouplingC-I (para to -CH₂OH)22.3

Basic: What safety protocols are critical when handling this polyhalogenated benzyl alcohol?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
  • Waste Disposal: Halogenated waste must be segregated and incinerated to prevent environmental release.
  • Spill Management: Neutralize with sodium bicarbonate; absorb using vermiculite.

Advanced: How can researchers address discrepancies in halogen migration observed during reactions?

Answer:
Halogen scrambling (e.g., Br/I exchange) may occur under acidic/thermal conditions. Mitigation strategies:

Kinetic Control: Use low temperatures (-20°C) and short reaction times.

Analytical Monitoring: Track intermediates via LC-MS to detect migration early .

Mechanistic Probes: Isotopic labeling (e.g., ¹²⁷I vs. ⁷⁹Br) can trace migration pathways .

Basic: What chromatographic methods optimize separation of this compound from byproducts?

Answer:

  • HPLC: Use a C18 column with gradient elution (50% MeOH → 90% MeOH in 20 min). Retention time ~12.5 min .
  • GC-MS (Derivatized): Silylate -OH with BSTFA; monitor at m/z corresponding to [M-TMS]⁺.

Example Conditions:

MethodColumnMobile PhaseDetection
HPLCC18, 5μmMeOH:H₂O (70:30)UV 254 nm

Advanced: How does steric hindrance from the -CH₂OH group influence halogen substitution patterns?

Answer:
The -CH₂OH group creates steric bulk, directing electrophilic substitution to the less hindered positions. Computational models (e.g., molecular electrostatic potential maps) show decreased electron density at the 2-iodo position due to ortho effects . Experimental data for analogous compounds confirm ~80% substitution at the 5-chloro site in Friedel-Crafts reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.